molecular formula C11H12BrN3 B12086875 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole

Cat. No.: B12086875
M. Wt: 266.14 g/mol
InChI Key: XDSORSGTGPBCSJ-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C11H12BrN3. It is a member of the benzotriazole family, which is known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a benzotriazole ring, making it a unique and valuable compound for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole typically involves the reaction of 1-cyclopentyl-1H-1,2,3-benzotriazole with a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The bromination occurs selectively at the 4-position of the benzotriazole ring, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole serves as a critical building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex molecules. Notably, it can participate in:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: This compound can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Biology

The compound has shown promise in biological research, particularly in enzyme inhibition and protein-ligand interactions. Its structural properties enhance its binding affinity to specific molecular targets.

Antimicrobial Activity:
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For example:

  • Antibacterial Activity: Effective against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent.
Bacterial StrainMIC (μg/ml)
Bacillus subtilis25
Escherichia coli12.5
  • Antifungal Activity: Exhibits efficacy against fungal pathogens like Candida albicans, with MICs ranging from 1.6 μg/ml to 25 μg/ml.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its application in materials science is driven by its stability and reactivity under various conditions.

Case Studies

Several case studies highlight the biological implications and potential applications of benzotriazole derivatives:

Case Study 1: Antiparasitic Activity
A derivative of benzotriazole was evaluated for activity against Trypanosoma cruzi, demonstrating significant inhibitory effects on both epimastigote and trypomastigote forms. The compound showed a dose-dependent reduction in parasite viability.

Case Study 2: Structure-Activity Relationship (SAR)
Research has explored the SAR of benzotriazole derivatives, indicating that modifications to the benzotriazole nucleus can enhance biological activity. For instance:

Compound ModificationActivity Level
N-benzenesulfonyl derivativeHigh (50% reduction at 25 μg/mL)
Simple benzotriazole nucleusModerate (less effective than derivatives)

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is unique due to its specific combination of a bromine atom, a cyclopentyl group, and a benzotriazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

4-Bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is a synthetic compound belonging to the benzotriazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

  • Molecular Formula : C10H10BrN3
  • Molecular Weight : 252.11 g/mol
  • IUPAC Name : 4-Bromo-1-cyclopentyl-1H-benzotriazole
  • CAS Number : 83821056

Antimicrobial Activity

Research has demonstrated that benzotriazoles exhibit antimicrobial properties. In a study evaluating various benzotriazole derivatives, including 4-bromo derivatives, it was found that compounds with bulky hydrophobic substituents displayed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
4-Bromo-1-cyclopentyl-1H-benzotriazoleE. coli, S. aureus15 µg/mL
Benzotriazole Derivative ACandida albicans12.5 µg/mL
Benzotriazole Derivative BAspergillus niger25 µg/mL

Anticancer Activity

The anticancer potential of 4-Bromo-1-cyclopentyl-1H-benzotriazole has been investigated in vitro against various cancer cell lines. Notably, it exhibited significant cytotoxicity against human cancer cell lines such as HeLa and HCT116. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, likely mediated through the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a controlled study:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer)
  • Concentration Range : 0 - 100 µM
  • Results :
    • At 50 µM concentration, a reduction in cell viability by approximately 70% was observed in both cell lines.
    • Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.

Anti-inflammatory Activity

Benzotriazoles have also been studied for their anti-inflammatory effects. In animal models, compounds similar to 4-Bromo-1-cyclopentyl-1H-benzotriazole have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 .

The biological activities of 4-Bromo-1-cyclopentyl-1H-benzotriazole are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Anticancer : Induction of apoptosis through ROS generation and modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-1-cyclopentylbenzotriazole

InChI

InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)13-14-15(10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2

InChI Key

XDSORSGTGPBCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

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